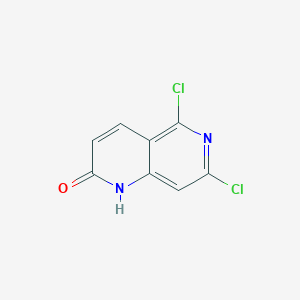

5,7-Dichloro-1,6-naphthyridin-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H4Cl2N2O |

|---|---|

Molecular Weight |

215.03 g/mol |

IUPAC Name |

5,7-dichloro-1H-1,6-naphthyridin-2-one |

InChI |

InChI=1S/C8H4Cl2N2O/c9-6-3-5-4(8(10)12-6)1-2-7(13)11-5/h1-3H,(H,11,13) |

InChI Key |

HVHGFXARPXYRMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)NC2=CC(=NC(=C21)Cl)Cl |

Origin of Product |

United States |

Reactivity and Advanced Derivatization Strategies of 5,7 Dichloro 1,6 Naphthyridin 2 Ol

Nucleophilic Aromatic Substitution Reactions on the Dichlorinated Naphthyridine Core

Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone for modifying the 5,7-dichloro-1,6-naphthyridine (B1340720) scaffold. nih.govlibretexts.org The electron-deficient nature of the naphthyridine ring, further enhanced by the two chlorine atoms, facilitates the attack of nucleophiles. libretexts.orgyoutube.com This allows for the displacement of the chloro substituents, paving the way for the introduction of a wide array of functional groups.

Amination Reactions with Diverse Amine Nucleophiles

A significant application of SNAr on the 5,7-dichloro-1,6-naphthyridine system is in amination reactions. Various amine nucleophiles can be employed to introduce nitrogen-containing substituents, which are often crucial for biological activity.

A notable example involves the reaction with tert-butyl (1R,3s,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate. google.com In a specific documented synthesis, this complex amine was reacted with a derivative of the naphthyridine core, tert-butyl (1R,3s,5S)-3-((7-chloro-1,6-naphthyridin-5-yl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate, demonstrating the feasibility of such coupling reactions. google.com These reactions are pivotal in building molecules with potential therapeutic applications, such as JAK kinase inhibitors. google.com

Sequential Substitution Pathways

The presence of two chlorine atoms at positions 5 and 7 allows for sequential substitution reactions. This stepwise approach enables the introduction of different nucleophiles onto the naphthyridine core, leading to asymmetrically substituted products. The regioselectivity of these reactions is a key aspect, often dictated by the electronic properties of the positions and the reaction conditions employed.

Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of halogenated heterocycles, and 5,7-dichloro-1,6-naphthyridine is no exception. researchgate.netresearchgate.net These methods offer a versatile means to form carbon-carbon and carbon-heteroatom bonds. researchgate.net

Palladium-Catalyzed Cross-Coupling Methods

Regioselective palladium(0)-catalyzed cross-coupling reactions have been successfully applied to 5,7-dichloro-1,6-naphthyridine. thieme-connect.comthieme-connect.com The Suzuki-Miyaura cross-coupling reaction, in particular, has been utilized to prepare a variety of mono- and diarylated naphthyridine derivatives. thieme-connect.comthieme-connect.com

Research has shown that the first substitution in these reactions preferentially occurs at the C5 position, which is more electron-deficient compared to the C7 position. thieme-connect.comthieme-connect.com This inherent regioselectivity provides a strategic advantage in the synthesis of specifically substituted naphthyridine derivatives. For instance, the reaction of 5,7-dichloro-1,6-naphthyridine with an arylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium carbonate leads to the formation of the 5-aryl-7-chloro-1,6-naphthyridine derivative. thieme-connect.com Subsequent coupling at the C7 position can then be achieved to yield 5,7-diaryl-1,6-naphthyridines. thieme-connect.com

| Arylboronic Acid | Product | Yield (%) |

|---|---|---|

| 4-Methylphenylboronic acid | 7-Chloro-5-(p-tolyl)-1,6-naphthyridine | 70 |

Stille Coupling Reactions and Related Methodologies

While the Suzuki-Miyaura reaction is prominent, other palladium-catalyzed methodologies like the Stille cross-coupling reaction also offer valuable synthetic routes. nih.gov The Stille reaction, which involves the coupling of an organotin compound with an organic halide, provides an alternative for introducing various organic fragments onto the naphthyridine core. nih.gov These cross-coupling strategies significantly expand the accessible chemical space for derivatives of 5,7-dichloro-1,6-naphthyridin-2-ol.

Electrophilic Substitution and Functionalization of the Naphthyridine Ring System

The reactivity of naphthyridines also includes electrophilic substitution reactions. nih.gov However, due to the electron-deficient nature of the two nitrogen atoms in the rings, the 1,6-naphthyridine (B1220473) system is generally deactivated towards electrophilic attack compared to benzene. Electrophilic substitution reactions, when they do occur, are influenced by the directing effects of the existing substituents and the nitrogen atoms. The specific patterns of electrophilic substitution on the this compound core are less commonly reported compared to nucleophilic and cross-coupling reactions.

N-Alkylation and N-Acylation Reactions

The nitrogen atom within the pyridinone ring of 5,7-Dichloro-1,6-naphthyridin-2(1H)-one is a key site for functionalization. Both N-alkylation and N-acylation are fundamental strategies to expand the chemical space around this scaffold, influencing its biological activity and physicochemical properties.

The reactivity of the N1 nitrogen as a nucleophile allows for reactions with a wide array of electrophilic reagents. nih.gov Alkyl halides, in the presence of a suitable base, readily react with naphthyridinone systems to furnish the corresponding N-alkylated derivatives. nih.gov The choice of base and solvent can be critical for achieving high yields and, in related heterocyclic systems like indazoles, for controlling regioselectivity when multiple nitrogen atoms are present. beilstein-journals.org For the 1,6-naphthyridin-2-one system, the N1 nitrogen is the primary site of these electrophilic substitution reactions.

Commonly employed conditions for N-alkylation involve the use of a base such as sodium hydride (NaH) or cesium carbonate (CsCO₃) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). nih.govbeilstein-journals.org These reactions typically proceed through the formation of a nitrogen anion, which then attacks the alkyl halide. The reaction is versatile, accommodating various alkylating agents including simple alkyl halides, functionalized halides like 2-bromoethanol, and tosylates. nih.govbeilstein-journals.org

N-acylation reactions follow a similar mechanistic pathway, reacting with acylating agents such as acyl chlorides or anhydrides. These reactions are often used to introduce carbonyl-containing moieties, which can serve as handles for further modification or as key pharmacophoric elements. For example, the reaction of related 1,6-naphthyridin-5(6H)-ones with nicotinoyl chlorides leads to N-acylation products that can subsequently be cyclized.

The table below summarizes representative N-alkylation reactions on related naphthyridine scaffolds, illustrating the typical reagents and conditions that would be applicable to this compound.

| Starting Material | Reagent | Base/Conditions | Product | Reference |

| 1,5-Naphthyridine-2,6-dione | 1-Bromooctane | Cs₂CO₃ | N,N'-Dioctyl-1,5-naphthyridine-2,6-dione | nih.gov |

| 1,5-Naphthyridinone Derivative | 2-Bromoethanol | Cs₂CO₃ | N-(2-hydroxyethyl)-1,5-naphthyridinone | nih.gov |

| Substituted Indazole | Alkyl Bromide | NaH / THF | N-1 Alkyl Indazole | beilstein-journals.org |

Introduction of Other Functional Groups (e.g., Cyano)

The two chlorine atoms at the C5 and C7 positions of the naphthyridine ring are prime sites for nucleophilic aromatic substitution (SₙAr), allowing for the introduction of a wide variety of functional groups. The electron-deficient nature of the diazine ring system facilitates these substitutions. The introduction of a cyano group is of particular interest as nitriles are versatile synthetic intermediates and important functional groups in many biologically active molecules. rsc.org

The conversion of the chloro substituents to cyano groups can be achieved through several established metal-catalyzed cyanation methods. organic-chemistry.org A common and effective approach is the use of zinc cyanide (Zn(CN)₂) with a palladium or nickel catalyst. For instance, a system using NiCl₂·6H₂O with a dppf ligand and zinc powder as a reductant has been shown to be effective for the cyanation of various heteroaryl chlorides under mild conditions. organic-chemistry.org This method is attractive due to its use of the less toxic zinc cyanide as the cyanide source.

Alternative methods for the cyanation of aryl halides include using isocyanides as the cyanating agent or employing copper-mediated reactions. rsc.orgorganic-chemistry.org For example, copper iodide has been used to mediate the cyanation of aryl iodides, and a similar protocol could be adapted for activated aryl chlorides. organic-chemistry.org The presence of two chloro groups on the this compound scaffold raises the possibility of selective mono- or di-cyanation by carefully controlling the reaction stoichiometry and conditions. The resulting cyano-naphthyridinones are valuable precursors for synthesizing amines, carboxylic acids, or tetrazoles, further diversifying the molecular architecture. The relevance of such structures is highlighted by patents covering 3-cyano-1,6-naphthyridines as potential protein kinase inhibitors. google.com

Rearrangement Reactions and Structural Transformations

The naphthyridine skeleton can undergo fascinating rearrangement reactions, leading to significant structural transformations and the generation of novel heterocyclic systems.

Smiles Rearrangement and Related Processes in Naphthyridine Chemistry

The Smiles rearrangement is a classical intramolecular nucleophilic aromatic substitution reaction. wikipedia.org It involves a nucleophilic group (Y-H) tethered by a connecting chain to an activated aromatic or heteroaromatic ring. The reaction is facilitated by electron-withdrawing groups on the aromatic ring, which activate it towards nucleophilic attack. wikipedia.org

The this compound framework is an ideal candidate for undergoing such transformations. The two chloro-substituents provide strong electron-withdrawing activation. While direct examples on this specific isomer are not prominent, extensive research on the closely related 2,7-naphthyridine (B1199556) series provides a clear precedent and a viable synthetic blueprint. mdpi.comnih.gov

In a typical sequence demonstrated on 2,7-naphthyridines, a chloro-substituted naphthyridine is first reacted with a nucleophile containing a tethered hydroxyl or amino group, such as 2-mercaptoethanol. mdpi.comnih.gov This SₙAr reaction displaces one of the chlorine atoms to form a thioether intermediate. Upon treatment with a base, the terminal hydroxyl group is deprotonated and attacks an ipso-carbon on the naphthyridine ring, displacing the thioether and leading to the formation of a new C-O bond and an oxo-naphthyridine product. mdpi.com This S→O type Smiles rearrangement proceeds through a spirocyclic intermediate. rsc.org

This strategy has been successfully employed to convert 1-amino-3-chloro-2,7-naphthyridines into 1-amino-3-oxo-2,7-naphthyridines in high yields. mdpi.com The process offers a powerful method for installing an oxo-functionality, which can be a key structural feature for biological activity. Given the structural similarities and the required electronic activation, it is highly plausible that derivatives of this compound could be similarly transformed through a Smiles rearrangement, providing access to novel rearranged naphthyridine cores.

The table below details examples of the Smiles rearrangement carried out in the analogous 2,7-naphthyridine series.

| Starting Material | Key Reagents | Product of Rearrangement | Reference |

| 1-Amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridine derivative | Sodium Hydroxide | 1-Amino-3-oxo-2,7-naphthyridine derivative | mdpi.comnih.gov |

| 1-Amino-3-chloro-2,7-naphthyridine derivative | 1. 2-Mercaptoethanol2. NaOH | 1-Amino-3-oxo-2,7-naphthyridine derivative | mdpi.com |

Advanced Spectroscopic and Analytical Characterization of 5,7 Dichloro 1,6 Naphthyridin 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the molecular framework, including the connectivity of atoms and their spatial arrangement. For a molecule like 5,7-Dichloro-1,6-naphthyridin-2-ol, both proton (¹H) and carbon-¹³ (¹³C) NMR are indispensable.

Proton NMR spectroscopy of this compound and its derivatives allows for the identification and assignment of all non-exchangeable protons in the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the proton signals provide a detailed picture of the electronic environment and connectivity of the protons.

In a typical ¹H NMR spectrum of a 1,6-naphthyridin-2-ol scaffold, distinct signals are expected for the aromatic protons on the naphthyridine core. The presence of two chlorine atoms at positions 5 and 7 significantly influences the chemical shifts of the remaining aromatic protons, generally causing a downfield shift due to their electron-withdrawing inductive effect. The proton at position 8 would likely appear as a singlet, while the protons at positions 3 and 4 would exhibit characteristic coupling. The hydroxyl proton at position 2 would present as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

Table 1: Representative ¹H NMR Data for a Substituted Naphthyridine Derivative (Note: This table presents hypothetical data based on known spectral characteristics of related compounds to illustrate the expected pattern for this compound)

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.2 - 7.4 | Doublet | 8.0 - 9.0 |

| H-4 | 7.8 - 8.0 | Doublet | 8.0 - 9.0 |

| H-8 | 8.9 - 9.1 | Singlet | - |

| OH (at C-2) | 10.0 - 12.0 | Broad Singlet | - |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and electronic environment of the carbon atoms.

The carbon atoms attached to the electronegative chlorine (C-5 and C-7) and oxygen (C-2) atoms are expected to be significantly deshielded and thus appear at lower field (higher ppm values). The remaining aromatic carbons will resonate in the typical aromatic region. Quaternary carbons, such as those at the ring junctions and those bearing substituents, can be distinguished from protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

While direct ¹³C NMR data for this compound is not available in the provided search results, analysis of related structures provides a basis for predicting the spectral features. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound (Note: This table is illustrative and based on general principles and data from analogous compounds)

| Carbon Assignment | Predicted Chemical Shift Range (ppm) |

| C-2 | 160 - 165 |

| C-3 | 110 - 115 |

| C-4 | 135 - 140 |

| C-4a | 145 - 150 |

| C-5 | 148 - 153 |

| C-7 | 150 - 155 |

| C-8 | 120 - 125 |

| C-8a | 140 - 145 |

Mass Spectrometry Techniques for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of a synthesized compound and assessing its purity. For a compound like this compound, coupling liquid chromatography with mass spectrometry provides a robust analytical platform.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is instrumental in the analysis of this compound, allowing for the separation of the target compound from any impurities or byproducts from the synthesis. The mass spectrometer then provides the molecular weight of the eluting components. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, providing further confirmation of the compound's identity. LC-MS methods are widely used for the analysis of various small molecules and can be adapted for naphthyridine derivatives. nih.govohiolink.edu

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes smaller stationary phase particles, resulting in higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. uobasrah.edu.iq The application of UPLC coupled with mass spectrometry (UPLC-MS) would be highly beneficial for the purity assessment of this compound. This technique can effectively separate closely related impurities, providing a more accurate determination of the compound's purity. UPLC has been demonstrated to be a powerful tool for the analysis of pharmaceutical compounds and can be readily applied to the analysis of substituted naphthyridines. researchgate.net

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for its analytical characterization.

Column chromatography is a fundamental purification technique. For a polar compound like this compound, normal-phase chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase and a mixture of polar and non-polar organic solvents as the mobile phase would be a suitable method for purification. The polarity of the eluent can be gradually increased to elute the compound of interest.

For analytical purposes, Thin-Layer Chromatography (TLC) is often used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. For halogenated aromatic compounds, specific visualization techniques may be employed. nih.gov High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis) is the standard for determining the purity of the final compound with high accuracy.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for the analysis of this compound and its derivatives, offering high resolution and sensitivity for separating components within a mixture. Reversed-phase (RP-HPLC) is the most common modality employed for these compounds.

Detailed research findings indicate that the separation is typically achieved using a C8 or C18 stationary phase. nih.govnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, which is frequently acidified. nih.govsielc.com The addition of acids like phosphoric acid, formic acid, or trifluoroacetic acid (TFA) to the mobile phase helps to produce sharper peaks by suppressing the ionization of silanol (B1196071) groups on the stationary phase and the analytes themselves. sielc.comnih.gov For instance, a reverse-phase method for a similar compound, 5,7-dichloro-8-hydroxy-2-methylquinoline, utilizes a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com Detection is commonly performed using a Diode-Array Detector (DAD) or a standard UV detector, with wavelengths set between 205 nm and 360 nm to monitor the effluent. nih.govmdpi.com The flow rates are generally maintained around 0.7 to 1.5 mL/min. nih.govmdpi.com For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are used in place of non-volatile ones such as phosphoric acid. nih.govsielc.com

Table 1: Typical RP-HPLC Conditions for Analysis of Dichlorinated Naphthyridine Derivatives and Related Compounds

| Parameter | Condition | Source(s) |

|---|---|---|

| Column | Reversed-Phase C8 or C18 (e.g., Agilent Zorbax C8, Thermo Scientific ACCLAIM™ 120 C18) | nih.govmdpi.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with an acid modifier (e.g., H₃PO₄, HCOOH, TFA) | nih.govsielc.comnih.gov |

| Elution Mode | Isocratic or Gradient | mdpi.com |

| Flow Rate | 0.7 - 1.5 mL/min | nih.govmdpi.com |

| Detection | DAD or UV, typically in the 205-360 nm range | nih.govmdpi.com |

| Temperature | Ambient or controlled (e.g., 25 °C) | mdpi.com |

Preparative HPLC for Compound Isolation

When a pure sample of this compound or a specific derivative is required for further structural elucidation or other studies, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and larger injection volumes to isolate substantial quantities of a target compound.

The process often begins with the development and optimization of an analytical method, which is then scaled up for preparative purposes. lcms.cz It has been noted that analytical methods developed for related compounds can be scalable for the isolation of impurities in preparative separation. sielc.com The goal is to maximize throughput while maintaining sufficient resolution to separate the compound of interest from impurities. lcms.cz Once isolated, the purity of the collected fractions is typically confirmed using the original analytical HPLC method. lcms.cz This approach is critical when impurities cannot be fully characterized by other means (like LC/MS) and must be isolated for definitive structural analysis, such as with NMR spectroscopy. lcms.cz

Vibrational Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum provides valuable information about its key structural features.

The spectrum of a naphthyridine derivative will exhibit several characteristic absorption bands. The presence of the hydroxyl (-OH) group in the tautomeric -ol form, or the N-H group in the -one form, would be indicated by a broad band in the high-frequency region, typically around 3300-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. researchgate.net The region from 1500 to 1650 cm⁻¹ is particularly informative, showing absorptions corresponding to the C=C and C=N stretching vibrations of the naphthyridine ring system. researchgate.net The presence of chlorine substituents on the aromatic ring would give rise to C-Cl stretching bands in the lower frequency "fingerprint" region, generally between 600 and 800 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Source(s) |

|---|---|---|---|

| O-H / N-H | ~3300 - 3500 | Stretching | researchgate.net |

| Aromatic C-H | ~3000 - 3100 | Stretching | researchgate.net |

| C=N / C=C | ~1500 - 1650 | Ring Stretching | researchgate.net |

| C-Cl | ~600 - 800 | Stretching | aps.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound is not publicly available, analysis of related heterocyclic compounds demonstrates the depth of information this technique provides. researchgate.net

A crystallographic study would reveal unequivocal details about bond lengths, bond angles, and the planarity of the fused ring system. It would also elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding. For instance, in related structures, molecules have been observed to form inversion dimers through pairs of N—H⋯O hydrogen bonds, creating specific ring motifs like R²₂(8). researchgate.net The conformation of any non-aromatic portions of related molecules, such as envelope or twist conformations, is also determined with high precision. researchgate.net This level of structural detail is invaluable for understanding the molecule's physical properties and its potential interactions with other molecules.

Table 3: Parameters Determined by Single-Crystal X-ray Crystallography

| Parameter | Description | Source(s) |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). | researchgate.net |

| Space Group | The specific symmetry group of the crystal. | researchgate.net |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | researchgate.net |

| Bond Lengths & Angles | Precise distances between bonded atoms and angles between adjacent bonds. | researchgate.net |

| Torsion Angles | Angles describing the conformation of the molecule. | researchgate.net |

| Intermolecular Interactions | Identification and geometry of hydrogen bonds, van der Waals forces, and π-π stacking. | researchgate.net |

Advanced Analytical Methodologies for Purity and Identity Validation

Beyond the core methods, a range of other advanced analytical techniques are employed to ensure the purity and confirm the identity of this compound. These methods provide orthogonal data that complement the findings from chromatography and spectroscopy.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for identity and purity validation. It provides the molecular weight of the compound and its fragments, which is crucial for confirming the structure. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, allowing for the determination of the elemental formula of the parent compound and any impurities. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. While not detailed in the sections above, it is frequently mentioned in the context of characterizing naphthyridine derivatives. researchgate.net ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, which is essential for unambiguous structure elucidation.

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and other elements in a pure sample. The experimental percentages are compared against the theoretical values calculated from the presumed molecular formula, serving as a robust check of purity and empirical formula confirmation.

Computational and Theoretical Studies of 5,7 Dichloro 1,6 Naphthyridin 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, orbital energies, and reactivity, which are essential for predicting chemical behavior.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 5,7-Dichloro-1,6-naphthyridin-2-ol, DFT studies would be instrumental in predicting its reactivity and the mechanisms of its potential reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathways. For instance, DFT could be employed to study electrophilic or nucleophilic substitution reactions, which are common for heterocyclic compounds. The chlorine and hydroxyl substituents on the naphthyridine core would significantly influence the electron density distribution and, consequently, the regioselectivity of such reactions.

Molecular Orbital Analysis and Electronic Properties

A detailed analysis of the molecular orbitals (MOs) of this compound would provide valuable information about its electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties. For this compound, the locations of the HOMO and LUMO would likely be influenced by the nitrogen atoms in the rings and the lone pairs of the oxygen and chlorine atoms.

Molecular Modeling and Simulation for Conformational Analysis

Molecular modeling techniques are used to study the three-dimensional structure and flexibility of molecules. For this compound, which exists in a tautomeric equilibrium between the -ol and the -one form (5,7-dichloro-1,6-naphthyridin-2(1H)-one), conformational analysis would be critical. Molecular mechanics or more advanced quantum chemical methods could be used to determine the relative energies of different conformers and the energy barriers for their interconversion. Understanding the preferred conformation is essential as it dictates how the molecule will interact with other molecules, such as biological receptors or solvent molecules.

In Silico Approaches for Predicting Chemical Behavior and Interactions

In silico methods encompass a wide range of computational techniques used to predict the properties and interactions of molecules. For this compound, these approaches could be used to forecast its physicochemical properties, such as solubility, lipophilicity (logP), and pKa. Furthermore, docking simulations could predict its binding affinity and mode of interaction with various biological targets, providing a preliminary assessment of its potential as a therapeutic agent.

Structure-Activity Relationship (SAR) and Ligand Design Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Although no specific SAR studies for this compound are available, computational methods could be employed to build such models. By synthesizing and testing a series of related compounds with variations at the chloro and hydroxyl positions, a quantitative structure-activity relationship (QSAR) model could be developed. This model would be invaluable for the rational design of new, more potent, and selective ligands based on the this compound scaffold. Computational tools would help in identifying the key structural features responsible for the desired biological effect.

Adsorption Behavior and Surface Interactions (e.g., Corrosion Inhibition)

Naphthyridine derivatives have been investigated for their potential as corrosion inhibitors. The presence of heteroatoms (N, O) and the aromatic system in this compound suggests it could adsorb onto metal surfaces, forming a protective layer. Computational studies, particularly DFT and molecular dynamics (MD) simulations, would be highly beneficial in understanding this phenomenon. These methods can model the interaction between the inhibitor molecule and the metal surface, providing insights into the adsorption energy, orientation of the molecule on the surface, and the nature of the chemical bonds formed. This information is crucial for designing more effective corrosion inhibitors.

Molecular Docking Studies for Target Interactions

Extensive literature searches did not yield any publicly available molecular docking studies specifically focused on the compound this compound. While research exists on the synthesis and biological evaluation of various naphthyridine derivatives, and molecular docking has been employed for structurally similar compounds, no specific data regarding the target interactions, binding affinities, or detailed interaction patterns for this compound could be located.

Therefore, a detailed analysis of its molecular docking, including target proteins, binding energies, and specific amino acid interactions, cannot be provided at this time. Further computational research would be necessary to elucidate the potential biological targets and binding modes of this specific compound.

Biological and Biomedical Research Applications of 5,7 Dichloro 1,6 Naphthyridin 2 Ol and Its Analogues Preclinical Focus

Kinase Inhibition Activities of 1,6-Naphthyridine (B1220473) Derivatives

Kinases are a large family of enzymes that play critical roles in cellular signal transduction. Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention. Derivatives of the 1,6-naphthyridine core have been extensively investigated as inhibitors of various kinases, demonstrating the versatility of this scaffold in designing potent and selective modulators of these important enzymes.

Janus Kinase (JAK) Inhibition in Inflammatory Pathways

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are essential for signaling downstream of numerous cytokine receptors. This signaling is crucial for immune responses and hematopoiesis. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Dysregulation of the JAK-STAT signaling pathway is a key driver in the pathogenesis of a wide range of autoimmune and inflammatory diseases. As such, the development of small-molecule JAK inhibitors, has become a major focus of therapeutic research. nih.govnih.gov

While a number of JAK inhibitors have been approved for clinical use, research into novel scaffolds continues. nih.gov These inhibitors can be broadly classified based on their selectivity for different JAK isoforms. First-generation inhibitors, such as tofacitinib, are relatively non-selective, while second-generation inhibitors aim for greater selectivity to improve safety profiles. researchgate.net Although the 1,6-naphthyridine scaffold is a versatile platform for kinase inhibitor design, specific preclinical studies detailing the activity of 5,7-dichloro-1,6-naphthyridin-2-ol or its direct analogues as JAK inhibitors are not extensively available in the public domain. The exploration of this chemical space for novel JAK inhibitors remains an area of potential future research.

Spleen Tyrosine Kinase (SYK) Inhibition and Immune Responses

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune receptors, including the B-cell receptor (BCR) and Fc receptors. nih.govresearchgate.net Its involvement in allergic and autoimmune disorders has made it a compelling target for therapeutic intervention. nih.govnih.gov

Preclinical research has identified 5,7-disubstituted nih.govacs.orgnaphthyridines as potent inhibitors of SYK. nih.gov Structure-activity relationship (SAR) studies have revealed that a 7-aryl group, particularly with para substitution, is crucial for activity. The potency of these compounds can be further enhanced by the introduction of 5-aminoalkylamino substituents. nih.gov These findings highlight the potential of the 1,6-naphthyridine scaffold in the development of novel SYK inhibitors for the treatment of conditions such as asthma and rheumatoid arthritis. researchgate.net

| Compound | Target Kinase | Reported Activity | Therapeutic Area |

|---|---|---|---|

| 5,7-disubstituted nih.govacs.orgnaphthyridines | SYK | Potent Inhibition (Specific IC50 values not publicly disclosed) | Allergic and Inflammatory Diseases |

| 7-(1-alkylpyrazol-4-yl)-N-[(4-fluoro-4-piperidyl)methyl]-1,6-naphthyridin-5-amines | SYK | Inhibitor | Allergic and Inflammatory Diseases, Cancer |

Cyclin-Dependent Kinase 8 (CDK8) Inhibition in Oncogenic Pathways

Cyclin-Dependent Kinase 8 (CDK8), along with its paralog CDK19, is a component of the Mediator complex, which regulates transcription by RNA polymerase II. nih.gov CDK8 has been identified as an oncogene in several cancers, including colorectal and breast cancer, making it an attractive target for cancer therapy. rsc.org It plays a role in the activation of Wnt-β-catenin signaling and the transcription of estrogen-inducible genes. rsc.org

The development of selective CDK8 inhibitors is an active area of research. While direct preclinical data on this compound as a CDK8 inhibitor is limited, the broader 1,6-naphthyridine scaffold has been explored. For instance, two potent CDK8/19 inhibitors, T-474 and T-418, have been developed, although their specific core structures are not explicitly 1,6-naphthyridine. nih.gov However, the structural similarities and the known versatility of the 1,6-naphthyridine ring system suggest its potential as a template for designing novel CDK8 inhibitors. nih.gov

| Compound/Series | Target Kinase | Reported IC50 | Cellular Activity |

|---|---|---|---|

| T-474 | CDK8/19 | 1.6/1.9 nM | Suppressed STAT1 phosphorylation in VCaP cells |

| T-418 | CDK8/19 | 23/62 nM | Suppressed STAT1 phosphorylation in VCaP cells |

c-Met Kinase Inhibition in Cancer Research

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is a driving factor in the development and progression of numerous cancers. nih.gov This has led to the development of various small-molecule c-Met kinase inhibitors. researchgate.net

The 1,6-naphthyridinone scaffold has emerged as a promising framework for the design of potent c-Met inhibitors. For example, a novel c-Met inhibitor, ABN401, has shown promising preclinical activity in a c-Met-amplified non-small-cell lung cancer (NSCLC) patient-derived xenograft (PDX) model. nih.gov While the specific structure of ABN401 is not detailed as a 1,6-naphthyridinone, the broader class of compounds is under active investigation.

| Compound | Target Kinase | In Vivo Activity | Cancer Model |

|---|---|---|---|

| ABN401 | c-Met | ~90% tumor growth inhibition in combination with erlotinib | c-Met-amplified NSCLC PDX model |

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates signaling cascades that regulate cell proliferation, survival, and migration. nih.gov Overexpression or activating mutations of EGFR are common in various cancers, including lung and colorectal cancer, making it a well-established therapeutic target. mdpi.com Several EGFR inhibitors, both small molecules and monoclonal antibodies, are in clinical use. nih.gov

While the 1,6-naphthyridine scaffold has been investigated for its activity against a range of kinases, there is a lack of specific preclinical studies demonstrating the direct inhibition of EGFR by this compound or its close analogues. Research into anilino-1,4-naphthoquinones has identified potent EGFR inhibitors, with some compounds showing nanomolar IC50 values. nih.gov This suggests that quinone-based structures can be effective, but direct evidence for the 1,6-naphthyridine core in this context is not yet prominent in the literature. Further investigation is required to determine if this versatile scaffold can be adapted to effectively target EGFR.

Other Protein Kinase Modulation

The versatility of the 1,6-naphthyridine scaffold extends to the inhibition of several other protein kinases implicated in cancer and other diseases.

Fibroblast Growth Factor Receptor 4 (FGFR4): Aberrant signaling of FGFR4, driven by its ligand FGF19, is a key oncogenic driver in a subset of hepatocellular carcinomas (HCC). nih.govnih.gov Novel 1,6-naphthyridine-2-one derivatives have been developed as potent and selective inhibitors of FGFR4. nih.govresearchgate.net For instance, compound 19g from one study demonstrated excellent kinase selectivity and significant tumor inhibition in a colorectal cancer xenograft model. researchgate.net Another compound, A34, showed potent FGFR4 inhibition and antitumor efficacy in an HCC xenograft model. nih.gov A 2,6-naphthyridine (B1209661) analogue, compound 11, also displayed nanomolar potency against HCC cell lines and significant in vivo antitumor activity. nih.gov

AXL Receptor Tyrosine Kinase: The AXL receptor tyrosine kinase is another attractive target in oncology due to its role in tumor growth, metastasis, and therapeutic resistance. nih.govnih.gov A series of 1,6-naphthyridin-4-one derivatives have been identified as potent AXL inhibitors. The lead compound, 13c, exhibited a nanomolar IC50 value and demonstrated significant tumor regression in AXL-driven tumor xenograft models. nih.gov

Cyclin-Dependent Kinase 5 (CDK5): Beyond its well-known role in neuronal function, aberrant CDK5 activity has been linked to cancer development and progression. A patent application has described a series of substituted 1,6-naphthyridines as inhibitors of CDK5 for potential therapeutic use in kidney diseases and cancer. acs.orgnih.gov

mTOR Kinase: The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that is a central regulator of cell growth and proliferation. A benzonaphthyridinone derivative, Torin2, which is an analogue of the 1,6-naphthyridine structure, has been identified as a potent and selective mTOR inhibitor with an EC50 of 0.25 nM for inhibiting cellular mTOR activity. nih.gov

| Compound/Series | Target Kinase | Reported IC50/EC50 | Therapeutic Area |

|---|---|---|---|

| 1,6-Naphthyridine-2-one derivatives (e.g., 19g, A34) | FGFR4 | Not specified for 19g; Potent inhibition for A34 | Colorectal Cancer, Hepatocellular Carcinoma |

| 1,6-Naphthyridin-4-one derivative (13c) | AXL | 3.2 ± 0.3 nM | Cancer |

| Substituted 1,6-naphthyridines | CDK5 | Not publicly disclosed | Kidney Diseases, Cancer |

| Torin2 (benzonaphthyridinone) | mTOR | 0.25 nM (cellular EC50) | Cancer |

Anti-infective Research Potential

The quest for novel anti-infective agents has led researchers to explore the capabilities of this compound and its related compounds against various pathogens.

Antiviral Activities (e.g., Anti-HIV, Anti-HCMV)

In the context of Human Cytomegalovirus (HCMV), a series of 1,6-naphthyridine analogues have demonstrated significant antiviral activity. nih.govnih.gov In vitro studies revealed that these compounds were active against a narrow spectrum of viruses, primarily human herpesviruses. nih.govnih.gov One particular 1,6-naphthyridine analogue, referred to as compound A1, exhibited a 50% inhibitory concentration (IC50) that was 39- to 223-fold lower than that of the established antiviral drug ganciclovir (B1264) against HCMV strains AD169 and Towne. nih.govnih.gov Importantly, HCMV strains resistant to other antiviral drugs like ganciclovir, foscarnet, and cidofovir (B1669016) remained susceptible to the tested 1,6-naphthyridines, suggesting a different mechanism of action. nih.govnih.gov Further mechanistic studies indicated that these compounds likely affect the early and late stages of viral replication. nih.govnih.gov

Table 1: Anti-HCMV Activity of a 1,6-Naphthyridine Analogue (Compound A1)

| HCMV Strain | IC50 of Compound A1 (µM) | IC50 of Ganciclovir (µM) | Fold Difference |

|---|---|---|---|

| AD169 | Data not available | Data not available | 39-223x lower than Ganciclovir |

| Towne | Data not available | Data not available | 39-223x lower than Ganciclovir |

IC50 values represent the concentration of the compound required to inhibit viral plaque formation by 50%. Data is derived from studies on analogues of this compound. nih.govnih.gov

Antimicrobial Research (Antibacterial, Antifungal)

The antimicrobial potential of naphthyridine derivatives has been extensively studied, with many compounds showing activity against a range of bacteria and fungi. While specific data for this compound is limited, research on related compounds provides insights into their potential. For instance, various 1,8-naphthyridine (B1210474) derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activity against strains such as Staphylococcus aureus, Escherichia coli, Aspergillus niger, and Candida albicans. mdpi.com In some cases, the presence of a chloro substituent on the naphthyridine ring was found to enhance the antimicrobial activity. mdpi.com

Table 2: General Antimicrobial Activity of Naphthyridine Derivatives

| Microbial Species | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Active | mdpi.com |

| Escherichia coli | Active | mdpi.com |

| Aspergillus niger | Active | mdpi.com |

| Candida albicans | Active | mdpi.com |

This table summarizes the general antimicrobial activities observed for various naphthyridine derivatives, not specifically this compound.

Antimalarial Investigations (e.g., against Plasmodium species in animal models)

Research into the antimalarial properties of this compound is not well-documented in publicly available literature. However, the broader family of heterocyclic compounds, including naphthyridines, has been a source of interest in the search for new antimalarial agents. The evaluation of such compounds typically involves in vitro screening against Plasmodium falciparum, the deadliest species of malaria parasite, to determine their 50% inhibitory concentration (IC50). Promising candidates are then often advanced to in vivo studies in animal models to assess their efficacy. The lack of specific data for this compound in this area highlights a potential avenue for future research.

Anti-cancer Research Initiatives (In Vitro and In Vivo Animal Models)

The potential of this compound and its analogues as anti-cancer agents has been explored in several preclinical studies, focusing on their ability to inhibit cancer cell growth and modulate key signaling pathways involved in cancer progression.

Inhibition of Cancer Cell Lines (e.g., Hep-2)

While there is no specific research detailing the inhibitory effects of this compound on the Hep-2 cancer cell line, studies on related 1,6-naphthyridine derivatives have demonstrated significant cytotoxicity in various cancer cell lines. mdpi.com For example, a series of 5-substituted-8-amino- nih.govnih.govnaphthyridines were found to be significantly cytotoxic. mdpi.com Further optimization of these structures led to the development of novel compounds with broad-spectrum cytotoxicity against a panel of cancer cell lines. mdpi.com This suggests that the 1,6-naphthyridine scaffold is a promising framework for the design of new anti-cancer agents.

Table 3: Cytotoxicity of 1,6-Naphthyridine Analogues in Cancer Cell Lines

| Compound Type | Activity | Reference |

|---|---|---|

| 5-substituted-8-amino- nih.govnih.govnaphthyridines | Significantly cytotoxic | mdpi.com |

This table reflects the general anti-cancer potential of the 1,6-naphthyridine class of compounds.

Modulation of Oncogenic Signaling Pathways (e.g., STAT1 Phosphorylation)

There is no direct evidence to suggest that this compound modulates the STAT1 phosphorylation pathway. However, research on other small molecules has shown that targeting the JAK/STAT signaling pathway, in which STAT1 is a key component, is a valid strategy in cancer therapy. For instance, certain compounds have been shown to inhibit the phosphorylation of STAT1, which in turn prevents its dimerization and translocation to the nucleus where it would otherwise regulate the transcription of genes involved in cell survival and proliferation. While this specific activity has not been attributed to this compound, the broader investigation into the modulation of oncogenic signaling pathways by naphthyridine derivatives remains an active area of research.

Anti-inflammatory and Immunomodulatory Research

Naphthyridine analogues have demonstrated significant potential in the modulation of the immune system and control of inflammatory processes. Research has shown that these compounds can influence the production of key signaling molecules involved in the inflammatory cascade.

Naturally occurring 1,6-naphthyridine alkaloid dimers, specifically alopecuroides B and alopecuroides C, have shown potent anti-inflammatory effects in studies using lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. nih.gov These compounds were found to significantly reduce the levels of pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov Similarly, analogues such as canthin-6-one, a 1,5-naphthyridine (B1222797) alkaloid, have exhibited immunomodulatory activity by decreasing the production of TNF-α, IL-1β, and IL-12p70 in animal models of colitis. nih.gov

Synthetic 1,6-naphthyridine derivatives have also been evaluated for their anti-inflammatory properties. In one study, a series of functionalized 1,6-naphthyridines were synthesized and tested in vitro. One compound, in particular, demonstrated excellent anti-inflammatory activity, comparable to the standard drug diclofenac, as measured by its ability to stabilize red blood cell membranes and inhibit albumin denaturation. rsc.org

Furthermore, research into related 1,8-naphthyridine structures has provided insights into the broader family's immunomodulatory potential. A 1,8-naphthyridine-3-carboxamide derivative, VL15, was found to reduce the proliferation of peripheral blood mononuclear cells, down-regulate T-cell activation markers, and inhibit key inflammatory signaling pathways, including NF-κB. nih.gov Other studies have consistently reported the anti-inflammatory activity of various 1,8-naphthyridine derivatives, suggesting a class-wide effect. tandfonline.comnih.gov

Table 1: Anti-inflammatory Activity of Selected Naphthyridine Analogues

| Compound/Analogue | Model/Assay | Key Findings | Reference(s) |

|---|---|---|---|

| Alopecuroide B | LPS-induced RAW 264.7 cells | 50.05% reduction in TNF-α, 52.87% reduction in IL-6 | nih.gov |

| Alopecuroide C | LPS-induced RAW 264.7 cells | 49.59% reduction in TNF-α, 73.90% reduction in IL-6 | nih.gov |

| Canthin-6-one | Rat model of colitis | Reduced production of TNF-α, IL-1β, IL-12p70 | nih.gov |

| Compound 3e | RBC membrane stabilization | 81.24% inhibition | rsc.org |

| Compound 3e | Albumin denaturation | 77.85% inhibition | rsc.org |

| VL15 | Activated T-cells | Down-regulation of NF-κB, IKKαβ, IKBα, ERK, and Akt | nih.gov |

Applications in Neurological Disease Research (e.g., Depression, Alzheimer's disease)

The naphthyridine scaffold has emerged as a promising framework for the development of agents targeting neurological disorders, with a significant focus on Alzheimer's disease. researchgate.netresearchgate.net The multifactorial nature of diseases like Alzheimer's necessitates the development of multi-target drugs, and 1,6-naphthyridine analogues have shown potential in this regard.

A notable area of research involves the creation of hybrid molecules that combine the 1,6-naphthyridine core with other pharmacologically active moieties. One such approach led to the development of tetrahydrobenzo[h] nih.govnih.govnaphthyridine-6-chlorotacrine hybrids. nih.gov These compounds were designed as multi-target agents for Alzheimer's disease, and one hybrid, 5a , was identified as a highly potent inhibitor of human acetylcholinesterase (hAChE) in the picomolar range. nih.gov

Further investigation of this series of hybrids revealed a broader spectrum of activity relevant to Alzheimer's pathology. They were found to be potent inhibitors of human butyrylcholinesterase (BChE) and also acted as moderately potent inhibitors of both beta-amyloid (Aβ42) and tau protein aggregation, with IC₅₀ values in the submicromolar and low micromolar ranges, respectively. nih.gov The ability to target the cholinergic system, as well as the hallmark protein aggregations of Aβ and tau, makes these 1,6-naphthyridine-based hybrids promising leads for further development. nih.govscilit.com In addition to these specific findings, some naturally occurring indolo nih.govresearchgate.netnaphthyridine alkaloids have been noted for their effects on the central nervous system, including sedative and hypotensive activities. nih.gov

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for 5,7-Dichloro-1,6-naphthyridin-2-ol and its Analogues

The synthesis of 1,6-naphthyridin-2(1H)-ones, the structural class to which this compound belongs, can be broadly approached from two main strategies: construction from a preformed pyridine (B92270) ring or from a preformed pyridone ring. nih.gov A common method involves the condensation of 4-aminonicotinaldehyde (B1271976) with reagents like diethyl malonate. researchgate.net For instance, the reaction of 4-aminonicotinonitrile (B111998) with diethyl malonate in the presence of sodium ethoxide yields a bicyclic system with an amino group at the C4 position. nih.govresearchgate.net

One specific route to a related compound, 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones, involves the condensation of 4,6-diaminonicotinaldehyde (B1627570) with 2,6-dichlorophenylacetonitrile. nih.govdrugbank.com The resulting 2- and 7-amino groups can then be selectively converted to hydroxy and fluoro groups through prolonged diazotization in aqueous fluoboric acid. nih.govdrugbank.com

Another approach starts with a preformed pyridone. For example, 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles can be treated with malononitrile (B47326) in the presence of sodium methoxide, followed by treatment with a hydrogen halide to yield 7-amino-5-halo substituted 1,6-naphthyridin-2(1H)-ones. nih.gov The synthesis of various 1,5-naphthyridine (B1222797) derivatives has also been achieved through methods like the Skraup reaction, using substituted 3-aminopyridine (B143674) compounds and glycerol (B35011) with various catalysts. nih.gov

Future research in this area will likely focus on developing more efficient, regioselective, and environmentally friendly synthetic methods. This could involve exploring novel catalysts, microwave-assisted synthesis, and flow chemistry techniques to improve yields and reduce reaction times for producing this compound and a wider array of its analogues for further investigation.

Exploration of Structure-Activity Relationships (SAR) for Enhanced Biological Profiles

The biological activity of naphthyridine derivatives is highly dependent on their substitution patterns. nih.govnih.gov Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups at various positions on the naphthyridine scaffold influence their biological effects. nih.govnih.govnih.gov

For instance, in a series of 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones, analogues with basic aliphatic side chains at the 7-position showed the most potent inhibitory activity against the c-Src protein tyrosine kinase. nih.govdrugbank.com These compounds exhibited good selectivity against the PDGF receptor but less so against the FGF receptor. nih.govdrugbank.com The position of the nitrogen atoms within the bicyclic system is also critical; the analogous 1,8-naphthyridin-2(1H)-ones were found to be significantly less potent. nih.govdrugbank.com

In the context of antitumor agents, SAR studies on 1,8-naphthyridine-3-carboxylic acids revealed that an unsubstituted C-6 position led to the most potent cytotoxic activity. researchgate.net Furthermore, aminopyrrolidine derivatives at the C-7 position demonstrated greater cytotoxic potency than other amine or carbon-based substituents. researchgate.net A recent study on 1,6-naphthyridine-2-one derivatives as FGFR4 inhibitors for colorectal cancer also highlighted the importance of SAR in identifying potent and selective compounds. nih.gov

Future SAR studies on this compound and its analogues will be instrumental in designing compounds with enhanced potency and selectivity for specific biological targets. This will involve the systematic modification of the chloro and hydroxyl groups, as well as the introduction of various substituents at other available positions on the naphthyridine ring, to build a comprehensive understanding of their biological effects.

Rational Design of Naphthyridine-Based Molecular Probes and Ligands

The rational design of molecules for specific biological applications is a cornerstone of modern medicinal chemistry and chemical biology. plos.org Naphthyridine scaffolds, including the 1,6-naphthyridine (B1220473) core, are excellent platforms for designing molecular probes and ligands due to their defined geometry and ability to participate in various intermolecular interactions. nih.govrsc.orgebi.ac.uk

The design of new 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives as selective cannabinoid-2 (CB2) receptor agonists exemplifies this approach. ebi.ac.uk Based on a previously reported naphthyridinone scaffold, researchers designed and synthesized new derivatives with high affinity and selectivity for the CB2 receptor. ebi.ac.uk This rational design process often involves computational modeling and a deep understanding of the target receptor's binding site. plos.org

Naphthyridine-based ligands have also been designed for metal ion sensing. For example, a 1,8-naphthyridine-based molecular clip was designed as a fluorescent probe for the selective detection of Zn2+ in aqueous media and living cells. rsc.org The design of such probes relies on creating a specific binding pocket for the target ion that results in a measurable change in a physical property, such as fluorescence.

Future efforts in this area could involve the rational design of this compound derivatives as fluorescent probes for specific biomolecules or as ligands for targeted protein degradation (PROTACs). The chlorine atoms on the ring provide handles for further chemical modification, allowing for the attachment of fluorophores, linkers, or other functional moieties to create sophisticated molecular tools.

Investigation of this compound in Materials Science

The unique electronic and structural properties of naphthyridines make them attractive building blocks for advanced materials. diva-portal.orgmdpi.com Research is beginning to explore the potential of compounds like this compound in materials science, particularly in the development of metal complexes and molecular electronic systems.

Role as Tridentate Ligands for Metal Complexes

Naphthyridine derivatives can act as multidentate ligands, capable of coordinating to one or more metal centers. researchgate.netnih.govrsc.org The nitrogen atoms in the pyridine rings can act as donor atoms, and substituents on the rings can provide additional coordination sites. The synthesis of mono- and bis-naphthyridine centered tridentate ligands for ruthenium complexes has been a focus of research. diva-portal.orgdiva-portal.org These ligands can be used to create stable dimetallic complexes with controlled metal-metal distances and geometries. researchgate.net For instance, 2,2′-bi-1,6-naphthyridine has been used as a spacer ligand to form 2D-planar frameworks with cobalt(II), zinc(II), and cadmium(II) ions. rsc.org

The this compound scaffold, with its two ring nitrogens and the hydroxyl group, has the potential to act as a tridentate ligand. The chlorine atoms could also influence the electronic properties of the resulting metal complexes. Future research could explore the synthesis and characterization of metal complexes of this compound with various transition metals, investigating their structural, magnetic, and catalytic properties.

Applications in Molecular Switches and Electronic Systems

The development of molecular-scale electronic components, such as switches and wires, is a major goal of nanoscience. diva-portal.org Molecules that can exist in two or more stable states and can be switched between these states by an external stimulus are essential for these applications. Naphthyridine-based systems are being investigated for their potential as molecular switches. diva-portal.orgdiva-portal.org The planarity and electron-carrying capabilities of the naphthyridine bridge are important qualities for such applications. diva-portal.org

The electronic properties of this compound, influenced by the electron-withdrawing chlorine atoms and the electron-donating hydroxyl group, could be tuned for specific electronic applications. Future studies might focus on incorporating this molecule into larger conjugated systems or onto surfaces to investigate its charge transport properties and its potential to function as a component in a molecular electronic device.

Advanced Mechanistic Studies of Biological Interactions

Understanding the precise molecular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent or a research tool. For this compound and its analogues, this involves studying their interactions with biological targets at a molecular level.

For example, in the case of the 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one inhibitors of c-Src, a proposed binding model suggests that the 3-aza and 2-NH atoms of the related pyrido[2,3-d]pyrimidin-7(8H)-ones form a bidentate hydrogen bond with the protein. nih.gov The observation that the 1,6-naphthyridin-2(1H)-ones have similar activity supports this model, as the 1-aza atom is not thought to be involved in specific binding. nih.gov

Advanced mechanistic studies could employ a variety of techniques, including X-ray crystallography of protein-ligand complexes, NMR spectroscopy, and computational modeling, to elucidate the detailed binding mode of this compound derivatives with their biological targets. These studies would provide invaluable information for the rational design of next-generation compounds with improved efficacy and selectivity. Furthermore, investigating the broader cellular effects of these compounds, such as their impact on signaling pathways and gene expression, will be essential for a comprehensive understanding of their biological activity.

Strategic Functionalization for Targeted Applications

The strategic functionalization of the this compound scaffold is a key area of research aimed at developing novel therapeutic agents with high potency and selectivity. The presence of multiple reactive sites on the naphthyridine core, including two chlorine atoms and a hydroxyl group (which exists in tautomeric equilibrium with the keto form, 1,6-naphthyridin-2(1H)-one), offers a versatile platform for structural modifications. These modifications are strategically designed to modulate the compound's physicochemical properties, pharmacokinetic profile, and interaction with specific biological targets.

The primary focus of functionalization efforts has been the development of kinase inhibitors for cancer therapy. The 1,6-naphthyridin-2(1H)-one core has been identified as a privileged scaffold in this context, with derivatives showing potent inhibitory activity against various protein tyrosine kinases. nih.gov The strategic introduction of different substituents at the C5 and C7 positions, as well as on the N1 and C3 positions, allows for the fine-tuning of the molecule's activity and selectivity.

Regioselective Functionalization

A critical aspect of the strategic functionalization of this compound is the ability to selectively modify one reactive site over another. Research on the related compound, 5,7-dichloro-1,6-naphthyridine (B1340720), has shown that regioselective palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be achieved. researchgate.net In these reactions, the initial substitution preferentially occurs at the C5 position, which is more electron-deficient. researchgate.net This regioselectivity is crucial for the planned synthesis of derivatives with specific substitution patterns.

Following the initial functionalization at the C5 position, subsequent modifications can be introduced at the C7 position, allowing for the creation of a diverse library of disubstituted 1,6-naphthyridine derivatives. This step-wise approach enables the systematic exploration of the structure-activity relationship (SAR) and the optimization of the lead compounds.

Functionalization for Kinase Inhibition

The 1,6-naphthyridin-2(1H)-one scaffold has been extensively explored for the development of inhibitors of various kinases involved in cancer cell signaling pathways. For instance, 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones have been synthesized and identified as potent and selective inhibitors of the c-Src tyrosine kinase. nih.gov In this series of compounds, the introduction of basic aliphatic side chains at the C7 position was found to be critical for potent c-Src inhibition. nih.gov

Furthermore, derivatives of 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one have been developed as dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), two key proteins in a signaling pathway that is often dysregulated in cancer. nih.gov The strategic design of these molecules involved the introduction of an amino group at the C7 position and a methyl group at the C5 position to optimize their interaction with the ATP-binding site of the kinases.

Functionalization for Other Therapeutic Applications

While the main focus has been on anticancer agents, the versatile 1,6-naphthyridine scaffold holds promise for other therapeutic applications. For example, certain substituted 1,6-naphthyridin-2(1H)-ones have been investigated as potential topoisomerase I inhibitors. nih.gov Topoisomerase I is another important target in cancer therapy, and the development of novel inhibitors is of great interest.

The strategic functionalization of this compound is a dynamic field of research with significant potential for the discovery of new drugs. The ability to selectively modify the naphthyridine core allows for the creation of a wide range of derivatives with tailored biological activities. Future research in this area is likely to focus on the development of even more potent and selective inhibitors of key biological targets, as well as the exploration of new therapeutic applications for this versatile scaffold.

Q & A

Q. What are the optimal reaction conditions for synthesizing 5,7-Dichloro-1,6-naphthyridin-2-ol, and how can factorial design improve yield reproducibility?

Methodological Answer: Synthesis optimization requires systematic exploration of variables (e.g., temperature, solvent polarity, catalyst loading). A two-level factorial design (2^k) is recommended to identify critical parameters. For example:

- Key variables : Reaction time (6–12 h), temperature (80–120°C), stoichiometry of chlorinating agents (e.g., POCl₃) .

- Data analysis : Use ANOVA to rank variable significance and optimize yield. For naphthyridine derivatives, POCl₃-mediated chlorination at 110°C for 8–10 h under anhydrous conditions often achieves >85% purity .

Q. How can structural characterization of this compound be validated using spectroscopic and chromatographic techniques?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Compare chemical shifts with analogous naphthyridines. For instance, the C-5 and C-7 chloro substituents typically resonate at δ 140–150 ppm in ¹³C NMR .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 229.9874 for C₈H₅Cl₂N₂O) .

- HPLC-PDA : Monitor purity (>98%) using a C18 column (acetonitrile/water gradient, 0.1% formic acid) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective chlorination at positions 5 and 7 in 1,6-naphthyridin-2-ol derivatives?

Methodological Answer: Regioselectivity is governed by electronic and steric factors:

- Electronic effects : The hydroxyl group at position 2 activates the ortho/para positions (C-1, C-3, C-5, C-7) via resonance. Chlorination favors C-5 and C-7 due to lower steric hindrance compared to C-1/C-3 .

- Computational validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to predict reactive sites .

Q. How can researchers resolve discrepancies in reported reaction yields for this compound synthesis across literature sources?

Methodological Answer:

- Controlled replication : Standardize solvent purity (e.g., anhydrous DMF vs. technical grade) and reaction setup (e.g., inert atmosphere vs. open flask) .

- Analytical validation : Cross-check yields via gravimetric analysis and HPLC to rule out byproduct interference .

- Case study : A 2023 study found that residual moisture in POCl₃ reduced yields by 15–20% in analogous naphthyridines; rigorous drying restored consistency .

Q. What strategies mitigate degradation of this compound during long-term storage in aqueous buffers?

Methodological Answer:

- Stabilization techniques :

- Degradation kinetics : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify breakdown products (e.g., dechlorinated analogs) .

Experimental Design and Data Analysis

Q. How to design a kinetic study for the hydrolysis of this compound under varying pH conditions?

Methodological Answer:

- pH range : Test pH 2–12 using buffer systems (e.g., HCl/KCl for acidic, phosphate for neutral, NaOH/borate for alkaline).

- Sampling intervals : Collect aliquots at 0, 1, 3, 6, 12, 24 h for HPLC analysis .

- Data modeling : Fit to pseudo-first-order kinetics; plot ln([C]₀/[C]) vs. time to derive rate constants (k). Activation energy (Eₐ) can be calculated via the Arrhenius equation .

Q. What statistical methods are appropriate for optimizing the catalytic hydrogenation of this compound to its dihydro analog?

Methodological Answer:

- Response Surface Methodology (RSM) : Use a Central Composite Design (CCD) to explore pressure (1–5 bar), catalyst loading (1–5% Pd/C), and temperature (25–50°C) .

- Output metrics : Conversion rate (%) and selectivity (monitored via GC-MS). A 2024 study achieved 92% conversion at 3 bar H₂, 3% Pd/C, and 40°C .

Tables

Q. Table 1. Comparative Reactivity of Naphthyridine Derivatives

| Compound | Chlorination Yield (%) | Stability in Aqueous Buffer (t₁/₂, days) | Reference |

|---|---|---|---|

| This compound | 85–90 | 14 (pH 7.0) | |

| 2,6-Dichloro-1,7-naphthyridine | 78–82 | 7 (pH 7.0) |

Q. Table 2. Key Spectroscopic Data

| Technique | Key Peaks/Features | Interpretation |

|---|---|---|

| ¹H NMR | δ 8.45 (s, H-4), δ 12.1 (s, OH) | Confirms aromatic protons and hydroxyl |

| FT-IR | 1680 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-Cl) | Validates carbonyl and chloro groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.